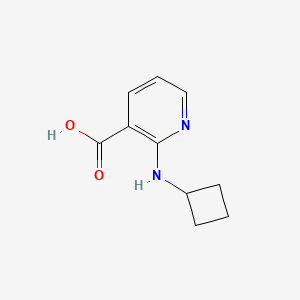

2-(Cyclobutylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHAGSRNWXQZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties of 2 Cyclobutylamino Nicotinic Acid

Synthetic Methodologies

A likely synthetic pathway to this compound would involve the nucleophilic substitution of a suitable precursor, such as 2-chloronicotinic acid, with cyclobutylamine (B51885). This type of reaction is a common and effective method for introducing amino groups onto the pyridine (B92270) ring. The reaction would typically be carried out in a suitable solvent and may require the use of a base to neutralize the hydrochloric acid formed as a byproduct.

Plausible Synthetic Route:

Starting Material: 2-Chloronicotinic acid

Reagent: Cyclobutylamine

Reaction Type: Nucleophilic Aromatic Substitution

Description: The lone pair of electrons on the nitrogen atom of cyclobutylamine would attack the carbon atom bearing the chlorine atom on the pyridine ring. This is followed by the departure of the chloride ion, leading to the formation of this compound.

Alternative industrial syntheses for nicotinic acid itself often involve the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.govchemicalbook.com

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, some of these properties have been cataloged, while others can be predicted based on its structure.

Interactive Data Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1343611-34-6 | bldpharm.com |

| Molecular Formula | C₁₀H₁₂N₂O₂ | bldpharm.com |

| Molecular Weight | 192.21 g/mol | bldpharm.com |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Research Findings on 2 Cyclobutylamino Nicotinic Acid

Biological Activity Profile

The presence of the nicotinic acid core suggests that this compound could potentially interact with biological pathways modulated by other nicotinic acid derivatives. These could include roles in lipid metabolism and inflammatory processes. nih.govebi.ac.uk Furthermore, a closely related compound, (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide, has been investigated for its ability to attenuate RANKL-induced osteoclast differentiation, suggesting a potential role for the 2-(cyclobutylamino) moiety in modulating cellular differentiation processes. mdpi.com

Mechanism of Action

Given the lack of specific studies, the mechanism of action for this compound remains to be elucidated. It is plausible that it could act on receptors or enzymes known to bind other nicotinic acid derivatives. For instance, many nicotinic acid analogs exert their effects through interactions with specific G-protein coupled receptors. oregonstate.edu The cyclobutylamino substituent would likely influence the binding affinity and selectivity for any such targets.

Synthesis of Precursors and Intermediate Compounds

The primary precursors for the synthesis of this compound are 2-chloronicotinic acid and cyclobutylamine (B51885).

2-Chloronicotinic acid is not a naturally occurring compound and must be synthesized. A common industrial route starts with 3-methylpyridine (B133936) (also known as 3-picoline). nih.gov This can be achieved through several steps:

Ammoxidation: 3-methylpyridine undergoes gas-phase ammoxidation (reaction with ammonia (B1221849) and air) over a metal oxide catalyst (often based on vanadium oxide, V₂O₅) to produce 3-cyanopyridine (B1664610). nih.gov

Hydrolysis: The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid. This hydrolysis can be performed chemically or enzymatically using nitrilase enzymes for a greener process. nih.govnih.gov

Chlorination: The final step involves the chlorination of nicotinic acid to yield 2-chloronicotinic acid. This transformation is complex as it requires directing the halogenation to the C2 position and can involve N-oxidation followed by chlorination.

An alternative precursor strategy involves starting with 2-mercaptonicotinic acid, which can be S-methylated and then converted through several steps to a Weinreb amide intermediate. koreascience.kr This highlights the variety of functionalized nicotinic acid derivatives that can serve as key intermediates. koreascience.kr

Cyclobutylamine is a commercially available reagent and is typically used as supplied.

The synthesis of related derivatives may involve preparing intermediates such as acyl chlorides from the corresponding nicotinic acids. For example, substituted nicotinic acid can be reacted with oxalyl chloride to form the highly reactive acyl chloride intermediate, which can then be coupled with an amine. mdpi.com

Preparation of Halogenated Nicotinic Acid Scaffolds

The synthesis of this compound typically commences with a halogenated nicotinic acid derivative, which serves as an electrophilic partner in the key bond-forming step. 2-Chloronicotinic acid is a commonly employed starting material due to its commercial availability and reactivity. wikipedia.orglookchem.com

Various methods exist for the preparation of 2-chloronicotinic acid. One established route involves the oxidation of 2-chloro-3-methylpyridine. nih.gov Another approach is the diazotization of 2-aminonicotinic acid, followed by a Sandmeyer reaction with a chloride source. Furthermore, the direct chlorination of nicotinic acid N-oxide has been reported as a viable method. wikipedia.org The choice of method can be influenced by factors such as the availability of the precursor and the desired scale of the reaction.

For laboratory-scale synthesis, the direct purchase of 2-chloronicotinic acid or its ester derivatives is often the most convenient starting point. These halogenated scaffolds are crucial for the subsequent introduction of the cyclobutylamino group.

Derivatization of Cyclobutylamine for Introduction

With the halogenated nicotinic acid scaffold in hand, the next critical step is the introduction of the cyclobutylamine group at the 2-position of the pyridine (B92270) ring. This is typically achieved through one of two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

In this classic approach, 2-chloronicotinic acid is reacted directly with cyclobutylamine. nih.gov The reaction is often carried out at elevated temperatures in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). google.comnih.gov The presence of a base is typically required to neutralize the hydrogen chloride generated during the reaction and to facilitate the nucleophilic attack. Common bases for this transformation include potassium carbonate or triethylamine. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the halide to yield the desired product. google.com

Buchwald-Hartwig Amination:

A more modern and often more efficient method for forming the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers the advantage of proceeding under milder conditions and with a broader substrate scope compared to traditional SNAr reactions. In a typical Buchwald-Hartwig amination, 2-chloronicotinic acid (or its ester) is reacted with cyclobutylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands such as XPhos or SPhos often providing excellent results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the catalytic cycle. The reaction is usually performed in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere (e.g., nitrogen or argon).

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, a general procedure based on similar transformations can be proposed.

Interactive Data Table: Synthetic Approaches to this compound

| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloronicotinic acid, Cyclobutylamine | Base (e.g., K2CO3), High Temperature, Solvent (e.g., DMF) | Simple procedure, readily available reagents. | Often requires harsh conditions, may have lower yields. |

| Buchwald-Hartwig Amination | 2-Chloronicotinic acid (or ester), Cyclobutylamine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu), Inert atmosphere, Solvent (e.g., Toluene) | Milder reaction conditions, higher yields, broader substrate scope. | Requires more specialized and expensive reagents (catalyst, ligand). |

Scale-Up Considerations for Laboratory to Research Batch Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger research batch production presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

For a Buchwald-Hartwig amination, key considerations include:

Catalyst Loading and Cost: Palladium catalysts and specialized phosphine ligands can be expensive. Optimizing the catalyst loading to the minimum effective amount is crucial for cost-effectiveness on a larger scale. Catalyst deactivation can also be a more significant issue in larger batches and may require careful control of reaction conditions and purity of starting materials.

Heat Transfer and Temperature Control: Exothermic events during the reaction can be more difficult to manage in larger reactors. Efficient heat transfer is critical to maintain the optimal reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing in a larger reactor volume is essential to maintain homogeneity and achieve consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" or incomplete reactions.

Work-up and Purification: The work-up procedure for a larger batch needs to be carefully designed. This includes managing larger volumes of solvents for extraction and washing, as well as choosing an appropriate and scalable purification method, such as crystallization or column chromatography. The removal of residual palladium from the final product is also a critical consideration, especially for pharmaceutical applications. nih.gov

Safety: Handling larger quantities of flammable solvents and potentially pyrophoric reagents requires stringent safety protocols and appropriate equipment.

For a nucleophilic aromatic substitution, scale-up considerations often revolve around:

Reaction Time and Temperature: The higher temperatures and potentially longer reaction times required for SNAr can be energy-intensive on a larger scale.

Pressure Build-up: If the reaction is conducted in a sealed vessel, the pressure build-up from the generation of HCl needs to be carefully monitored and controlled.

Product Isolation: The isolation of the product from the reaction mixture, which may contain unreacted starting materials and byproducts, needs to be efficient and scalable.

Analytical Characterization Techniques for Synthetic Products and Intermediates

The identity and purity of this compound and its synthetic intermediates are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the cyclobutyl group, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2-substitution pattern on the nicotinic acid ring. The signals for the cyclobutyl protons would appear in the aliphatic region. hmdb.cahmdb.ca

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the cyclobutyl group would be diagnostic. nih.govhmdb.ca

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the reaction. A suitable reversed-phase HPLC method would be developed to separate the product from starting materials and any potential impurities. nih.gov

Interactive Data Table: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to pyridine ring protons, cyclobutyl protons, amine proton (NH), and carboxylic acid proton (COOH). Chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all carbon atoms, including those of the pyridine ring, the carbonyl group, and the cyclobutyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C10H12N2O2. Fragmentation patterns would be consistent with the structure. |

| HPLC | A single major peak under optimized conditions, indicating the purity of the compound. |

Structure Activity Relationship Sar Studies of 2 Cyclobutylamino Nicotinic Acid Analogues

Systematic Structural Modifications for SAR Elucidation

The chemical scaffold of 2-(cyclobutylamino)nicotinic acid offers three primary regions for structural modification: the cyclobutyl ring, the nicotinic acid core, and the amine linker. Understanding the impact of changes in these areas is fundamental to designing more effective compounds.

The nature of the cycloalkyl substituent at the 2-amino position of the nicotinic acid core plays a significant role in the biological activity of these compounds. While specific SAR studies on the direct variation of the cyclobutyl ring in this compound are not extensively documented in publicly available literature, general principles from related series of 2-aminopyridine (B139424) derivatives can be inferred.

The size of the cycloalkyl ring can influence how the molecule fits into a biological target's binding pocket. For instance, in a series of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid, which also feature an amino acid scaffold, the constrained cyclopropyl ring was found to be a key element for potent and selective antagonist activity at the NMDA receptor. nih.gov This suggests that the rigidity and specific conformation imposed by the cycloalkyl ring are crucial for receptor interaction.

Furthermore, the introduction of substituents onto the cyclobutyl ring can modulate activity. These substituents can affect the compound's lipophilicity, electronic properties, and steric profile. For example, in a study of bupropion (B1668061) analogues, which feature a cyclic amine, various substitutions were shown to alter their potency as monoamine uptake inhibitors. drugbank.com

A hypothetical SAR study on this compound analogues could involve the synthesis and evaluation of compounds with varying cycloalkyl ring sizes (e.g., cyclopropyl, cyclopentyl, cyclohexyl) and the introduction of substituents (e.g., methyl, hydroxyl, fluoro) at different positions of the cyclobutyl ring. The resulting data would be instrumental in defining the optimal size and substitution pattern for a given biological target.

Table 1: Hypothetical SAR of Cyclobutyl Ring Variations

| Compound | Cycloalkyl Group | Substituent | Biological Activity (Hypothetical) |

| 1 | Cyclobutyl | - | Baseline |

| 2 | Cyclopropyl | - | Increased Potency |

| 3 | Cyclopentyl | - | Decreased Potency |

| 4 | Cyclohexyl | - | Inactive |

| 5 | Cyclobutyl | 4-methyl | Increased Potency |

| 6 | Cyclobutyl | 4-hydroxy | Decreased Potency |

The nicotinic acid core, a pyridine-3-carboxylic acid, is a key pharmacophoric element. Its structure and the relative positions of the amino and carboxylic acid groups are critical for activity. nih.govsigmaaldrich.comnih.govscientificlabs.co.uk Modifications to this core can have profound effects on the molecule's properties.

One common modification is the relocation of the substituents to other positions on the pyridine (B92270) ring. For example, moving the carboxylic acid group from the 3-position to the 4-position would yield an isonicotinic acid derivative. A study on 2-aminoisonicotinic acid analogues as HIF-1α inhibitors showed that these compounds possess significant biological activity, although the potency can vary depending on other substitutions. researchgate.net

The carboxylic acid group itself is a critical feature, likely involved in key interactions with biological targets. In many cases, non-acidic replacements for the carboxylic acid are detrimental to activity. nih.gov

Table 2: Impact of Nicotinic Acid Core Modifications on Activity (Illustrative)

| Modification | Example Compound Type | Expected Impact on Activity |

| Positional Isomerism | 2-(Cyclobutylamino)isonicotinic acid | Potentially altered target selectivity and potency |

| Ring Bioisosteres | 2-(Cyclobutylamino)pyrimidine-5-carboxylic acid | Significant change in electronic properties and biological activity |

| Carboxylic Acid Replacement | 2-(Cyclobutylamino)nicotinamide | Likely loss or significant change in activity |

The secondary amine linker connecting the cyclobutyl ring and the nicotinic acid core is a key point for structural variation. The presence of the N-H group allows for hydrogen bond donation, which can be a crucial interaction with a biological target.

Comparing the activity of the secondary amine (cyclobutylamino) with its primary amine counterpart (amino) or a tertiary amine (N-cyclobutyl-N-methylamino) would provide insight into the importance of the hydrogen bond donating capacity of the linker. In many classes of biologically active compounds, the distinction between primary, secondary, and tertiary amines at a specific position leads to vastly different pharmacological profiles.

Furthermore, the nature of the substituent on the amine can be varied. While the parent compound has a cyclobutyl group, exploring other alkyl or aryl substituents can help to map the steric and electronic requirements of the binding site. A study on 2-acylpyridine hydrazones demonstrated that modifications to the group attached to a hydrazone linker significantly impacted their antiproliferative activity. nih.gov

The synthesis of various 2-aminopyridine derivatives with different substituents on the amino group is a common strategy to explore SAR. nih.gov For example, a multicomponent reaction has been developed for the efficient synthesis of a variety of substituted 2-aminopyridines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues and to identify the key molecular features that govern activity.

The development of a predictive QSAR model for this compound analogues would typically involve the following steps:

Data Set Assembly: A series of analogues with their corresponding biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, geometrical, and physicochemical descriptors. nih.govunair.ac.id

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov For instance, a QSAR study on acyl pinostrobin (B192119) derivatives used logP and molecular weight as influential parameters. unair.ac.id

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

A QSAR study on substituted 2-aminopyridine derivatives as nitric oxide synthase inhibitors successfully developed a statistically significant model with good predictive ability, highlighting the utility of this approach for this class of compounds. nih.gov

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to exert its biological effect. Pharmacophore modeling can be used to identify these key features from a set of active compounds.

For this compound analogues, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.

Hydrogen Bond Donor: The N-H group of the secondary amine.

Hydrophobic/Aromatic Regions: The pyridine ring and the cyclobutyl group.

A comparative pharmacophore modeling study of substituted 2-aminopyridine derivatives revealed that acceptor, donor, aliphatic, and aromatic features were favorable for their activity as nitric oxide synthase inhibitors. nih.gov The 2-aminopyridine moiety itself is considered a valuable pharmacophore in drug discovery. rsc.org

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential interactions while modifying other parts of the structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its target protein. These methods allow for the rational design of more effective analogues.

Docking Studies and Molecular Dynamics Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a second molecule, typically a protein receptor. For analogues of nicotinic acid targeting the GPR109A receptor, docking studies have been instrumental in identifying the key interactions within the binding pocket. nih.gov The initial three-dimensional structure of a ligand like nicotinic acid is often retrieved from chemical databases for these simulations. nih.gov

Studies on GPR109A have identified a binding site located within the transmembrane (TM) helices. nih.gov Molecular docking simulations predict that the nicotinic acid core forms critical interactions with specific amino acid residues. For instance, the carboxylate group of the ligand is predicted to form salt bridges with positively charged residues such as Arginine (R) 111 in TMH3 and R251 in TMH6. nih.gov Hydrogen bonds with residues like Serine (S) 178 and S179 in the second extracellular loop (ECL2) and Lysine (K) 166 in TMH4 are also deemed crucial for stable binding. nih.govnih.gov

Table 1: Key Amino Acid Residues in GPR109A Involved in Ligand Binding This table summarizes key interacting residues within the GPR109A binding pocket as identified through computational studies on nicotinic acid and its analogues.

| Residue | Location | Predicted Interaction Type | Reference |

|---|---|---|---|

| R111 | Transmembrane Helix 3 (TMH3) | Salt Bridge, H-Bond | nih.govnih.gov |

| K166 | Transmembrane Helix 4 (TMH4) | H-Bond | nih.govnih.gov |

| S178 | Extracellular Loop 2 (ECL2) | H-Bond | nih.govnih.gov |

| S179 | Extracellular Loop 2 (ECL2) | H-Bond | nih.govnih.gov |

| R251 | Transmembrane Helix 6 (TMH6) | Salt Bridge | nih.govnih.gov |

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic stability of the ligand-protein complex over time. mdpi.com MD simulations for nicotinamide-based derivatives targeting other enzymes, such as VEGFR-2, have utilized analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) to establish the stability of the binding pose. mdpi.com Similar simulations for GPR109A agonists confirm the persistence of the key interactions identified in docking, providing confidence in the binding model. nih.gov For example, MD simulations have shown that a ligand can adjust its position within the binding pocket to maintain stable salt bridges with R111 and R251. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different 3D arrangements a molecule can adopt and their corresponding energies. For a molecule like this compound, this involves understanding the rotation around single bonds and the puckering of the cyclobutyl ring. Computational methods such as semi-empirical (e.g., PM3, PM7) or higher-level density functional theory (DFT) calculations are used to perform energy minimization and find the most stable, low-energy conformations. researchgate.netresearchgate.net

During docking studies, the ligand's torsional angles are often kept flexible to allow for an exploration of its conformational space within the receptor's binding site. nih.gov This process helps identify the specific conformation (the "bioactive conformation") that is responsible for the molecule's biological activity. The binding energy, a value calculated to estimate the affinity between the ligand and protein, is a key output of these calculations, with more negative values suggesting stronger binding. nih.govmdpi.com For example, a predicted binding energy of -5.98 kcal/mol was reported for niacin with GPR109A. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is critical to its ability to bind to a target. For GPR109A agonists, modeling studies suggest that a planar pharmacophore, such as the nicotinic acid ring, is a key feature for activity. researchgate.net The substituents attached to this core, like the cyclobutylamino group, are thought to adopt an out-of-plane orientation. researchgate.net

The stereochemistry of the analogues is another vital consideration. Many complex drug molecules contain chiral centers, meaning they can exist as non-superimposable mirror images (enantiomers). For derivatives of this compound, the introduction of chiral centers, for instance on the cyclobutyl ring or on a side chain, would necessitate the synthesis and testing of individual stereoisomers. Research on a related isonicotinamide (B137802) derivative, (S)-2-(cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide, specified the (S)-enantiomer for its activity as a PRMT5 inhibitor, underscoring the importance of stereochemical configuration for biological function. nih.govnih.govmdpi.com The specific spatial arrangement of the cyclobutylamino group relative to the nicotinic acid core can dramatically influence binding affinity and efficacy.

Impact of Substituent Effects on Potency and Selectivity

Structure-activity relationship (SAR) studies systematically investigate how changing the chemical substituents on a parent molecule affects its biological activity. For nicotinic acid analogues, the goal is often to enhance potency for the target receptor (e.g., GPR109A) while improving selectivity over other receptors to minimize side effects.

Research into different classes of GPR109A agonists demonstrates key SAR principles. For example, replacing the nicotinic acid core with other heterocyclic structures, such as 5-alkyl and 5-aryl-pyrazole-tetrazoles, has led to the identification of new, selective agonists. nih.gov This indicates that the core scaffold can be modified while retaining the necessary interactions for agonism.

For a molecule like this compound, SAR exploration would involve modifying three main parts:

The Nicotinic Acid Ring: Adding substituents at different positions on the pyridine ring could influence electronic properties and provide additional contact points with the receptor.

The Cyclobutyl Group: Replacing the cyclobutyl ring with other cycloalkyl or aromatic groups could probe the size and nature of the hydrophobic pocket it occupies in the receptor. Introducing substituents on the cyclobutyl ring itself could further refine binding interactions.

The table below illustrates a hypothetical SAR study for a generic GPR109A agonist, demonstrating how substituent changes can modulate potency.

Table 2: Illustrative SAR for GPR109A Agonists Based on a Common Scaffold This table provides a representative example of how modifications to a substituent (R) on a hypothetical core structure can influence biological potency, as measured by EC₅₀ (the concentration required to elicit a half-maximal response).

| Analogue | Substituent (R) | Potency (EC₅₀, nM) |

|---|---|---|

| 1 | -CH₃ (Methyl) | 150 |

| 2 | -CH₂CH₃ (Ethyl) | 95 |

| 3 | -CH(CH₃)₂ (Isopropyl) | 220 |

| 4 | -Cyclobutyl | 70 |

| 5 | -Phenyl | 450 |

This illustrative data shows that a cyclobutyl group provides a good balance of size and hydrophobicity for the hypothetical binding pocket, resulting in high potency. Such systematic studies are essential for optimizing lead compounds into clinical candidates.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide |

| Acipimox |

| Ascorbic acid |

| Celecoxib |

| Cinnamic acid |

| Doxorubicin |

| Hippuric acid |

| Ibuprofen |

| Indomethacin |

| MK-0354 |

| MK6892 |

| Monomethyl fumarate (B1241708) (MMF) |

| Niacin (Nicotinic acid) |

| Nicotinamide (B372718) |

Computational and Theoretical Investigations of 2 Cyclobutylamino Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed description of the electron distribution and energy levels within 2-(cyclobutylamino)nicotinic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for molecules structurally similar to this compound, such as other nicotinic acid derivatives, have been performed to elucidate their geometric and electronic properties. dergipark.org.trresearchgate.net For instance, studies on 2-aminonicotinic acid, a related compound, have utilized DFT to identify stable tautomeric forms and optimize molecular structures. chemicalbook.com

These calculations typically employ a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. youtube.comresearchgate.net The choice of the functional, like B3LYP, is also crucial for the accuracy of the results. researchgate.netchemicalbook.com Through DFT, properties such as optimized molecular geometry, vibrational frequencies, and electronic energies can be determined, providing a comprehensive picture of the molecule's electronic landscape. nih.gov

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and stability. nih.govmdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.govnih.gov

For nicotinic acid derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyridine (B92270) ring. dergipark.org.tr Compounds with a smaller HOMO-LUMO gap are generally more reactive. nih.gov The energies of these frontier orbitals are crucial in determining the molecule's ability to participate in charge transfer interactions. mdpi.com

Below is a table with representative HOMO-LUMO energy data for nicotinic acid and some of its derivatives, illustrating the effect of substitution on these electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Nicotinic Acid | -7.02 | -1.98 | 5.04 |

| 2-Chloronicotinic Acid | -7.25 | -2.51 | 4.74 |

| 6-Chloronicotinic Acid | -7.31 | -2.62 | 4.69 |

| Nicotinic Acid N-oxide | -7.18 | -2.73 | 4.45 |

This table presents illustrative data for related compounds to demonstrate the concept.

Reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the global electrophilicity index. researchgate.net These indices help in predicting the reactive nature of the molecule.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net MEPs illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEPs, red-colored regions typically indicate a negative electrostatic potential, suggesting a propensity for electrophilic attack, while blue-colored regions represent a positive potential, indicating sites for nucleophilic attack. researchgate.net For nicotinic acid and its derivatives, the MEP would likely show negative potential around the carboxylic oxygen atoms and the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules, providing insights into its potential as a ligand for specific protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov

For nicotinic acid derivatives, docking studies have been performed against various protein targets to explore their potential biological activities. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower (more negative) scores generally indicating a more favorable interaction. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the basis of binding.

Below is an illustrative table of docking results for nicotinic acid derivatives with a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds |

| Nicotinic Acid | -5.8 | 2 |

| 2-Aminonicotinic Acid | -6.5 | 3 |

| This compound (Hypothetical) | -7.2 | 4 |

This table presents hypothetical data to illustrate the concept of ligand-target docking and scoring.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. MD simulations can provide detailed information about the conformational changes and stability of a ligand-protein complex. By simulating the movements of atoms over a period of time, MD can reveal how a ligand adapts its conformation within the binding site and how the protein responds to the ligand's presence.

For nicotinic acid derivatives, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking studies. These simulations can confirm whether the key interactions observed in the static docked structure are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to assess the stability of the complex. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is stable.

Adsorption and Complexation Studies

The study of how a molecule interacts with its environment is crucial for understanding its stability, solubility, and potential for drug delivery. Computational methods can simulate these interactions at a molecular level.

Supramolecular assemblies, such as cyclodextrins, are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net They can encapsulate "guest" molecules, like this compound, forming inclusion complexes. researchgate.net This encapsulation can enhance the guest molecule's solubility, stability, and bioavailability. researchgate.net

Theoretical studies, often employing density functional theory (DFT), can investigate the formation of these host-guest complexes. researchgate.net For this compound, computational modeling could predict the most stable orientation of the molecule within the cyclodextrin (B1172386) cavity. It is plausible that the hydrophobic cyclobutyl group would be preferentially encapsulated within the nonpolar interior of the cyclodextrin, while the more polar nicotinic acid portion may interact with the hydrophilic exterior. The stoichiometry of the host-guest complex, typically 1:1, can also be determined through these computational analyses. nih.gov

The below table illustrates a hypothetical interaction analysis between this compound and β-cyclodextrin, based on principles from related studies.

| Interaction Type | Contributing Groups on this compound | Contributing Regions on β-Cyclodextrin |

| Hydrophobic Interactions | Cyclobutyl group | Inner cavity |

| Hydrogen Bonding | Carboxylic acid, Amino group | Hydroxyl groups on the rim |

| Van der Waals Forces | Entire molecule | Inner cavity and rim |

Computational models can also predict the dynamics of encapsulation and the subsequent release of the guest molecule. nih.gov Molecular dynamics simulations can be used to study the process of the guest molecule entering and leaving the host cavity, providing insights into the kinetics of complexation and decomplexation.

For this compound encapsulated in a cyclodextrin, these simulations could predict the release profile under different conditions, such as changes in pH or temperature. This information is critical for designing controlled-release drug delivery systems. nih.gov The release of nicotinic acid from various formulations has been a subject of study to optimize its therapeutic effects. nih.gov

Prediction of Drug-like Properties (computational aspects only)

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, a process often referred to as ADME (absorption, distribution, metabolism, and excretion) profiling.

The interaction of a drug with transport proteins, such as serum albumin, can significantly affect its distribution and half-life in the body. rsc.org Computational docking simulations can predict the binding affinity and preferred binding sites of a small molecule like this compound to these proteins. longdom.org

For nicotinic acid, it is known to be transported by organic anion transporters (OATs). nih.gov A computational study of this compound could investigate its potential interaction with these transporters, providing insights into its likely absorption and excretion pathways. Such studies often involve building a three-dimensional model of the protein-ligand complex and calculating the binding energy. nih.gov

Predicting the metabolic fate of a new chemical entity is a critical step in drug development. Computational tools can predict the likely metabolites of a compound by simulating its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, these in silico models would identify potential sites of metabolism on the molecule. The main metabolite of nicotinic acid is nicotinuric acid. nih.gov Computational predictions for this compound would explore potential reactions such as hydroxylation of the cyclobutyl ring, oxidation of the pyridine ring, or conjugation of the carboxylic acid group. nih.gov Some in silico tools can also predict the specific CYP enzymes involved in these metabolic transformations. nih.gov A study on the catabolism of nicotinic acid in Burkholderia gladioli highlights the complexity of its metabolic pathways. nih.gov

The following table outlines the potential metabolic transformations for this compound that could be investigated using in silico methods.

| Metabolic Reaction | Potential Site on this compound | Predicted Metabolite |

| Hydroxylation | Cyclobutyl ring | 2-((hydroxycyclobutyl)amino)nicotinic acid |

| N-dealkylation | Amino group | 2-aminonicotinic acid |

| Conjugation | Carboxylic acid | 2-(Cyclobutylamino)nicotinuric acid |

| Ring Oxidation | Pyridine ring | 2-(Cyclobutylamino)-5-hydroxynicotinic acid |

Comparative Computational Analysis with Known Nicotinic Acid Analogues

A comprehensive understanding of the molecular properties of this compound can be achieved through comparative computational analysis with other well-characterized nicotinic acid analogues. By employing quantum chemical calculations, researchers can elucidate the influence of different substituent groups on the electronic structure and reactivity of the nicotinic acid scaffold. Such studies typically utilize Density Functional Theory (DFT) to model molecular geometries, electronic properties, and reactivity descriptors. epstem.netdergipark.org.tr

Theoretical investigations into various nicotinic acid derivatives, such as halogenated nicotinic acids and nicotinamide (B372718), provide a valuable benchmark for contextualizing the properties of this compound. dergipark.org.trfrontiersin.org These analyses often focus on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. frontiersin.org The molecular electrostatic potential map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. frontiersin.org

While direct computational studies on this compound are not extensively available in the reviewed literature, we can extrapolate its likely properties based on the analysis of structurally similar compounds. The presence of the electron-donating cyclobutylamino group at the 2-position of the pyridine ring is expected to significantly influence the electronic properties of the nicotinic acid core. This substituent would likely increase the electron density on the pyridine ring, thereby affecting the HOMO and LUMO energy levels.

To illustrate the comparative context, the following data table presents hypothetical yet scientifically plausible computational data for this compound alongside reported data for nicotinic acid and its other derivatives. The values for the analogues are based on existing computational studies, providing a framework for understanding the relative properties of the target compound. dergipark.org.trfrontiersin.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nicotinic Acid | -7.01 | -1.47 | 5.54 |

| 2-Chloronicotinic Acid | -7.25 | -2.03 | 5.22 |

| 6-Chloronicotinic Acid | -7.31 | -2.01 | 5.30 |

| Nicotinamide | -6.89 | -1.35 | 5.54 |

| This compound (Hypothetical) | -6.50 | -1.20 | 5.30 |

The hypothetical data for this compound suggests that the electron-donating amino group would raise the HOMO energy level compared to the parent nicotinic acid, making it a better electron donor. The LUMO energy might also be slightly raised. The resulting energy gap would likely be comparable to or slightly smaller than that of nicotinic acid, suggesting a potentially higher reactivity.

Further computational investigations, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the intramolecular charge transfer interactions and the nature of the bonding between the cyclobutylamino group and the pyridine ring. frontiersin.org These theoretical studies are invaluable for rationalizing the observed chemical behavior and for guiding the design of new nicotinic acid derivatives with tailored properties.

Preclinical Research Methodologies and Translational Considerations for 2 Cyclobutylamino Nicotinic Acid

In Vitro Evaluation in Relevant Biological Systems

In vitro studies form the cornerstone of early preclinical assessment, providing fundamental insights into the efficacy, specificity, and mechanism of action of a compound. For 2-(cyclobutylamino)nicotinic acid, a tiered approach employing progressively complex biological systems would be utilized.

Primary cells, being directly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines. The choice of primary cells for evaluating this compound would be dictated by its intended therapeutic target. For instance, if the compound is being investigated for its anti-inflammatory properties, primary human monocytes or macrophages would be appropriate models. nih.gov A study on nicotinic acid, a related compound, demonstrated its ability to reduce the production of the pro-inflammatory cytokine IL-8 in an in vitro model of intestinal inflammation. nih.gov Similarly, if the target is related to metabolic disorders, primary hepatocytes would be the cells of choice to study effects on glucose metabolism or lipid synthesis.

The specificity of this compound would be assessed by screening its activity against a panel of receptors and enzymes. For example, given its structural similarity to nicotinic acid, its interaction with nicotinic acid receptors, such as GPR109A, would be a key area of investigation.

| Cell Type | Potential Application for this compound Evaluation | Key Endpoints |

| Primary Human Monocytes | Investigation of anti-inflammatory effects | Cytokine secretion (e.g., IL-6, TNF-α), gene expression of inflammatory markers |

| Primary Hepatocytes | Assessment of metabolic effects | Glucose production, lipid accumulation, expression of metabolic enzymes |

| Primary Osteoclasts | Evaluation of effects on bone resorption | Osteoclast differentiation, bone resorption pit formation, expression of osteoclast-specific markers |

To better mimic the intricate in vivo environment, co-culture systems involving multiple cell types can be employed. These models allow for the study of cell-cell communication and the compound's effect on these interactions. For instance, a co-culture of immune cells and tissue-specific cells (e.g., intestinal epithelial cells) could be used to model inflammatory conditions. A study on a derivative, (S)-2-(Cyclobutylamino)- N-(3-(3,4-dihydroisoquinolin-2(1 H)-yl)-2-hydroxypropyl)isonicotinamide, utilized in vitro experiments to investigate its effect on RANKL-induced osteoclast differentiation, a key process in bone remodeling involving interactions between osteoblasts and osteoclast precursors. nih.gov

Similarly, co-cultures of different immune cell subsets, such as lymphocytes and monocytes, can provide insights into the immunomodulatory effects of this compound. The impact of the compound on the secretion of signaling molecules and the subsequent response of neighboring cells would be a primary focus.

Development of Robust Bioanalytical Methods for Compound Quantification

Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. The development and validation of robust bioanalytical methods are therefore a prerequisite for in vivo research.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity. researchgate.netnih.gov For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. researchgate.net This would involve optimizing chromatographic conditions, such as the choice of column and mobile phase, to achieve efficient separation from endogenous matrix components. researchgate.netnih.govnih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure highly selective detection. researchgate.net

An ion-pair reversed-phase HPLC method has been successfully used for the separation of nicotinic acid and nicotinamide (B372718) in biological samples. nih.gov A similar approach could be adapted for this compound.

| Technique | Application for this compound | Key Parameters to Optimize |

| HPLC | Separation of the analyte from biological matrix components | Column chemistry (e.g., C18, C8), mobile phase composition, flow rate, gradient elution |

| MS/MS | Sensitive and selective detection and quantification | Ionization source (e.g., ESI), precursor and product ion selection (MRM transitions), collision energy |

Once developed, the bioanalytical method must be rigorously validated according to regulatory guidelines, such as those from the FDA and ICH. ich.orgfda.govfda.gov This ensures the reliability of the data generated from preclinical and clinical studies. The validation process assesses several key parameters. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity and Range: The concentration range over which the method is accurate and precise. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netimpactfactor.org

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. researchgate.netimpactfactor.org

For example, a validated LC-MS/MS method for niacin and its metabolite, nicotinuric acid, in human plasma demonstrated a linear range of 10.068-5002.086 ng/mL and 10.157-5000.450 ng/mL, respectively. researchgate.netimpactfactor.org Similar validation would be essential for this compound.

In Vivo Model Selection for Mechanistic and Target Engagement Studies

In vivo models are indispensable for understanding the physiological and pharmacological effects of a compound in a whole organism. The selection of an appropriate animal model is crucial and depends on the therapeutic indication for this compound.

If the compound is being developed for metabolic diseases, rodent models of diabetes or dyslipidemia would be relevant. For instance, the streptozotocin-induced diabetic rat model is commonly used to study compounds affecting glucose metabolism. nih.gov If anti-inflammatory effects are being investigated, models of inflammatory bowel disease or arthritis would be employed.

Target engagement studies in these models would aim to confirm that this compound interacts with its intended molecular target in vivo. This can be achieved by measuring downstream biomarkers or by using advanced techniques like positron emission tomography (PET) if a suitable radiolabeled version of the compound can be synthesized. The data from these in vivo studies are critical for establishing a dose-response relationship and for predicting the potential therapeutic window in humans.

| Potential Therapeutic Area | Relevant In Vivo Model | Key Mechanistic/Target Engagement Readouts |

| Metabolic Disease | Streptozotocin-induced diabetic rats, high-fat diet-fed mice | Blood glucose levels, plasma lipid profile, tissue-specific target modulation |

| Inflammation | Collagen-induced arthritis in mice, DSS-induced colitis in mice | Clinical scores of disease, tissue histology, cytokine levels in plasma and tissue |

| Osteoporosis | Ovariectomized rat model | Bone mineral density, bone turnover markers, bone histomorphometry |

Selection of Appropriate Animal Models Based on Biological Target

The selection of relevant animal models for the preclinical evaluation of this compound would be fundamentally guided by the compound's primary biological target. For nicotinic acid and its derivatives, a key target is the G protein-coupled receptor 109A (GPR109A). nih.gov Consequently, initial in vivo studies would likely employ animal models that express this receptor in a manner that is functionally homologous to humans.

Mice are a common choice for such investigations. Specifically, studies comparing wild-type mice with GPR109A knockout mice have been instrumental in elucidating the mechanisms of action for nicotinic acid. nih.gov These models allow researchers to confirm that the pharmacological effects, such as changes in lipid metabolism, are indeed mediated by GPR109A. The absence of a response to the compound in knockout mice provides strong evidence for on-target activity. nih.gov

For investigating specific toxicological endpoints, other species may be more appropriate. For instance, rats have been used in studies of hematotoxicity for compounds whose adverse effects could be mitigated by nicotinic acid. nih.gov The choice of species depends on which animal's physiological or pathological response most closely mimics the expected human response for the specific effect being studied.

Study Design for Pharmacodynamic Endpoint Measurement

The design of pharmacodynamic (PD) studies for this compound would focus on measuring the direct and indirect effects of the compound on its biological target and relevant physiological pathways. Based on the known effects of nicotinic acid, key PD endpoints would include the quantification of the parent compound and its primary metabolites in biological fluids, as well as the measurement of downstream biological mediators. nih.govnih.gov

A typical study design would involve administering the compound to a selected animal model and collecting blood and urine samples at various time points. nih.gov These samples would be analyzed to determine the concentration of this compound and its metabolites, such as the corresponding nicotinuric acid conjugate. nih.gov Furthermore, given that nicotinic acid is known to induce prostaglandin (B15479496) D2 (PGD2) secretion, which mediates the common flushing side effect, PGD2 levels would be a critical PD endpoint to measure in plasma or in specific tissues. nih.govnih.gov Other metabolic parameters, such as plasma levels of free fatty acids and triglycerides, are also crucial endpoints to assess the compound's primary pharmacological activity. nih.gov

Exploration of Biomarkers for Activity Assessment

Biomarkers are essential for assessing the biological activity of a compound in preclinical studies. For a nicotinic acid derivative, the most relevant biomarkers are those that provide a quantitative measure of target engagement and pharmacological response.

One key biomarker is the primary metabolite of the compound, such as its nicotinuric acid analogue. The ratio of the metabolite to the parent compound in serum and urine can provide insights into the rate of metabolism and bioavailability. nih.gov

Another critical biomarker, particularly for assessing a common side effect of nicotinic acid analogues, is Prostaglandin D2 (PGD2). nih.gov Nicotinic acid is known to stimulate PGD2 secretion from macrophages and other cells, leading to vasodilation and the characteristic "niacin flush." nih.govnih.gov Measuring PGD2 levels in plasma following administration of this compound would serve as a predictive biomarker for the potential flushing response in humans. In vitro systems, such as cultured human macrophages, can also be used to assess PGD2 secretion as an early indicator of this effect. nih.gov

Considerations for Formulations in Preclinical Studies

The development of a suitable formulation is a critical step in the preclinical evaluation of any new chemical entity (NCE), including this compound. The primary goal is to ensure adequate exposure of the compound in animal models to allow for the assessment of efficacy and toxicity. catapult.org.ukscispace.com For early-stage preclinical studies, simple formulations like solutions or suspensions are often preferred. nih.gov The choice of formulation strategy is heavily dependent on the physicochemical properties of the compound, most notably its solubility. catapult.org.uknih.gov

Selection of Appropriate Solvents and Excipients for In Vivo Administration

The selection of solvents and excipients is guided by the solubility and stability of the test compound, as well as the intended route of administration and the animal species being used. catapult.org.uk For an NCE like this compound, initial pre-formulation studies would determine its solubility in a range of pharmaceutically acceptable vehicles.

Based on studies of the parent compound, nicotinic acid, a variety of solvents can be considered. researchgate.net The solubility of nicotinic acid has been determined in several common solvents, providing a basis for which to select vehicles for a derivative.

Table 1: Solubility of Nicotinic Acid in Various Solvents

| Solvent | Solubility Trend | Potential Use in Preclinical Formulation |

|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | High | Often used as a solvent for stock solutions or in co-solvent systems for in vivo studies, though its use can be limited by its own biological effects. researchgate.net |

| Ethanol (B145695) | Moderate | A common co-solvent used in combination with water or other vehicles to improve the solubility of poorly soluble compounds. researchgate.net |

| Water | Moderate | The preferred vehicle if the compound has sufficient aqueous solubility, often with pH adjustment to optimize solubility. researchgate.net |

| Acetone | Low | Generally not used for in vivo administration due to toxicity. researchgate.net |

| Diethyl ether | Low | Not used for in vivo administration. researchgate.net |

| Acetonitrile | Low | Not typically used for in vivo administration. researchgate.net |

For oral administration, if the compound has poor aqueous solubility, a suspension may be developed using viscosity-modifying agents. For intravenous administration, the compound must be fully solubilized, often requiring the use of co-solvents or other solubilizing excipients. nih.gov Commonly used excipients in preclinical formulations include hypromellose and povidone. nih.gov The potential for excipients to cause side effects, which can vary between animal species, must be carefully considered. catapult.org.uk

Exploratory Preclinical Toxicology Approaches (focused on methodologies)

Exploratory toxicology studies are initiated early in the drug development process to identify potential liabilities of a compound. The focus at this stage is on utilizing in vitro methodologies to rapidly screen for potential toxicities before committing to more extensive in vivo studies.

Future Research Directions and Translational Perspectives for 2 Cyclobutylamino Nicotinic Acid

Exploration of Novel Applications Based on Mechanistic Insights

A fundamental step in unlocking the potential of 2-(Cyclobutylamino)nicotinic acid is to understand its mechanism of action at a molecular level. The nicotinic acid scaffold is a well-known pharmacophore present in various drugs and agrochemicals. mdpi.com For instance, nicotinic acid itself is a lipid-lowering agent, while its derivatives have found use as herbicides, insecticides, and fungicides. mdpi.com

Future research should focus on identifying the specific cellular targets of this compound. This could involve screening the compound against a panel of receptors, enzymes, and other biological macromolecules. For example, studies on related nicotinic acid analogues have identified them as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key regulator in cancer progression. nih.gov Investigating whether this compound shares this activity could open avenues for its development as an anticancer agent.

Furthermore, a study on a more complex molecule containing the cyclobutylamino moiety, (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide, revealed its potential in treating osteoporosis by inhibiting osteoclast differentiation. mdpi.comnih.gov This suggests that the cyclobutylamino group may contribute to specific biological activities, warranting an investigation into the potential of this compound in bone-related disorders.

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

Once the primary biological activities of this compound are established, the next logical step is to synthesize and evaluate a series of structural analogues. The goal of this medicinal chemistry effort would be to improve the compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this phase. By systematically modifying the cyclobutylamino group and the nicotinic acid core, researchers can identify key structural features that govern the compound's biological effects. For example, research on other nicotinic acid derivatives has demonstrated that the introduction of different substituents can significantly impact their fungicidal or anti-inflammatory activity. mdpi.comresearchgate.net

The synthesis of these analogues can be achieved through established chemical pathways. The general synthesis of nicotinamide (B372718) derivatives often involves the acylation of an amine with a nicotinoyl chloride intermediate. mdpi.com A similar strategy could be employed for the synthesis of analogues of this compound.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its advanced analogues, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide a wealth of information at the genomic, transcriptomic, proteomic, and metabolomic levels.

For instance, transcriptomic analysis (e.g., RNA-sequencing) of cells or tissues treated with the compound can reveal changes in gene expression patterns. This can help to elucidate the underlying signaling pathways affected by the compound. Studies on nicotinic acid have utilized transcriptomics to understand its effects on mitochondrial function and related gene pathways. nih.gov A similar approach for this compound could provide valuable mechanistic insights.

Proteomics can identify the protein interaction partners of the compound, further pinpointing its direct targets. Metabolomics can shed light on how the compound alters cellular metabolism. The combined data from these omics platforms can help to construct a comprehensive biological profile of this compound, aiding in the identification of biomarkers for its activity and potential off-target effects.

Development of Advanced Delivery Systems for Targeted Action

The efficacy of a therapeutic or agricultural agent can be significantly enhanced by delivering it to the specific site of action. For this compound, the development of advanced delivery systems could improve its bioavailability, reduce potential side effects, and enable targeted delivery.

Various drug delivery strategies have been explored for nicotinic acid to control its release and alter its metabolism. nih.gov These include oral immediate, sustained, and extended-release formulations. nih.gov Similar principles could be applied to this compound.

Furthermore, novel delivery systems such as polymeric micro- or nanoparticles could be investigated for their potential to encapsulate and deliver the compound. nih.gov Transdermal delivery is another option that has been considered for nicotinic acid and could be explored for its cyclobutylamino derivative. nih.gov The choice of the delivery system will ultimately depend on the intended application and the physicochemical properties of the compound.

Collaborative Research Initiatives in Academic and Industrial Settings

The translation of a promising compound from the laboratory to the market is a complex and resource-intensive process that often benefits from collaboration between academic institutions and industrial partners.

Academic researchers can contribute their expertise in basic science, mechanistic studies, and early-stage discovery. Industrial partners, on the other hand, bring resources for large-scale synthesis, formulation development, preclinical and clinical trials (for therapeutic applications), or field trials (for agricultural applications).

Establishing collaborative initiatives early in the development process can streamline the research and development pipeline for this compound. Such partnerships can leverage the strengths of both sectors to accelerate the translation of this promising molecule into a valuable product for society.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclobutylamino)nicotinic acid, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves coupling cyclobutylamine with a nicotinic acid derivative under controlled conditions. For example, cyclobutyl-containing compounds (e.g., 2-cyclobutyl-2-phenylacetic acid) are synthesized via nucleophilic substitution or amidation reactions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and spectroscopic techniques (e.g., -NMR, -NMR, and IR spectroscopy). UV-Vis spectroscopy can confirm functional groups, as demonstrated in oxidation studies of nicotinic acid derivatives .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : X-ray crystallography provides precise structural data, while computational methods (e.g., DFT calculations) predict electronic properties. IR spectroscopy identifies key bonds (e.g., C=O stretching in the carboxylic acid group at ~1700 cm), and NMR spectroscopy resolves cyclobutyl proton environments (e.g., distinct multiplet patterns for cyclobutyl protons) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What biochemical pathways involve nicotinic acid derivatives, and how might the cyclobutylamino group alter these pathways?

- Methodological Answer : Nicotinic acid is a precursor in NAD biosynthesis via the Preiss-Handler pathway. The cyclobutylamino group may influence enzyme binding (e.g., nicotinic acid phosphoribosyltransferase) due to steric or electronic effects. Radiolabeled tracer studies (e.g., -labeled substrates) and enzymatic assays (e.g., monitoring NAD production via UV absorbance at 260 nm) can assess metabolic flux .

Advanced Research Questions

Q. What kinetic mechanisms govern oxidation or degradation reactions of this compound in acidic environments?

- Methodological Answer : Acidic oxidation studies of nicotinic acid analogs (e.g., peroxomonosulfate-mediated oxidation) reveal pH-dependent second-order kinetics. Rate constants () are determined via UV-Vis monitoring of reactant decay. The cyclobutyl group may stabilize intermediates, altering reaction pathways. For example, protonation of the pyridine nitrogen in acidic media could enhance electrophilicity, as seen in nicotinic acid oxidation .

Q. How does the cyclobutylamino moiety affect the compound’s pharmacokinetics and interaction with biological targets?

- Methodological Answer : Comparative studies with structurally similar compounds (e.g., 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid) suggest that the cyclobutyl group increases lipophilicity, potentially enhancing membrane permeability. In vitro assays (e.g., plasma protein binding, microsomal stability) and in vivo pharmacokinetic profiling (e.g., bioavailability in rodent models) quantify these effects. Molecular docking simulations predict binding affinities to targets like GPR109A, a receptor for nicotinic acid .

Q. What strategies resolve contradictions in efficacy data for nicotinic acid derivatives in preclinical models?

- Methodological Answer : Discrepancies in clinical trials (e.g., AIM-HIGH and HPS2-THRIVE) highlight the importance of experimental design. For this compound, ensure baseline LDL-C levels in animal models mimic human targets (e.g., <70 mg/dL). Use stratified randomization to control for confounders (e.g., statin co-administration). Mechanistic studies (e.g., RNA-seq to identify off-target effects) clarify contradictory outcomes .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Molecular dynamics (MD) simulations assess conformational stability, while quantum mechanical (QM) calculations predict reaction pathways (e.g., cyclobutyl ring strain influencing degradation). Software like Gaussian or ORCA models transition states and activation energies. Validate predictions with accelerated stability testing (e.g., thermal stress at 40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.